Cas no 2172046-43-2 (4-{1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentylformamido}pentanoic acid)

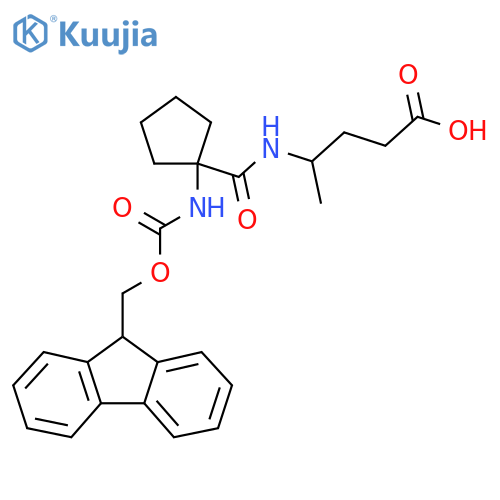

2172046-43-2 structure

商品名:4-{1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentylformamido}pentanoic acid

4-{1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentylformamido}pentanoic acid 化学的及び物理的性質

名前と識別子

-

- 4-{1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentylformamido}pentanoic acid

- 2172046-43-2

- EN300-1489430

- 4-{[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopentyl]formamido}pentanoic acid

-

- インチ: 1S/C26H30N2O5/c1-17(12-13-23(29)30)27-24(31)26(14-6-7-15-26)28-25(32)33-16-22-20-10-4-2-8-18(20)19-9-3-5-11-21(19)22/h2-5,8-11,17,22H,6-7,12-16H2,1H3,(H,27,31)(H,28,32)(H,29,30)

- InChIKey: QOTWELRWNABNKK-UHFFFAOYSA-N

- ほほえんだ: O=C(C1(CCCC1)NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)NC(C)CCC(=O)O

計算された属性

- せいみつぶんしりょう: 450.21547206g/mol

- どういたいしつりょう: 450.21547206g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 5

- 重原子数: 33

- 回転可能化学結合数: 9

- 複雑さ: 698

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 105Ų

- 疎水性パラメータ計算基準値(XlogP): 3.8

4-{1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentylformamido}pentanoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1489430-50mg |

4-{[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopentyl]formamido}pentanoic acid |

2172046-43-2 | 50mg |

$2829.0 | 2023-09-28 | ||

| Enamine | EN300-1489430-2.5g |

4-{[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopentyl]formamido}pentanoic acid |

2172046-43-2 | 2.5g |

$6602.0 | 2023-06-05 | ||

| Enamine | EN300-1489430-0.25g |

4-{[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopentyl]formamido}pentanoic acid |

2172046-43-2 | 0.25g |

$3099.0 | 2023-06-05 | ||

| Enamine | EN300-1489430-100mg |

4-{[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopentyl]formamido}pentanoic acid |

2172046-43-2 | 100mg |

$2963.0 | 2023-09-28 | ||

| Enamine | EN300-1489430-0.05g |

4-{[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopentyl]formamido}pentanoic acid |

2172046-43-2 | 0.05g |

$2829.0 | 2023-06-05 | ||

| Enamine | EN300-1489430-0.5g |

4-{[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopentyl]formamido}pentanoic acid |

2172046-43-2 | 0.5g |

$3233.0 | 2023-06-05 | ||

| Enamine | EN300-1489430-1.0g |

4-{[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopentyl]formamido}pentanoic acid |

2172046-43-2 | 1g |

$3368.0 | 2023-06-05 | ||

| Enamine | EN300-1489430-5.0g |

4-{[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopentyl]formamido}pentanoic acid |

2172046-43-2 | 5g |

$9769.0 | 2023-06-05 | ||

| Enamine | EN300-1489430-250mg |

4-{[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopentyl]formamido}pentanoic acid |

2172046-43-2 | 250mg |

$3099.0 | 2023-09-28 | ||

| Enamine | EN300-1489430-0.1g |

4-{[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopentyl]formamido}pentanoic acid |

2172046-43-2 | 0.1g |

$2963.0 | 2023-06-05 |

4-{1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentylformamido}pentanoic acid 関連文献

-

J. N. Wang,J. W. Wang,G. J. Huang,L. Cheng,L. J. Jiang,L. G. Wang Phys. Chem. Chem. Phys., 2016,18, 12029-12034

-

Rui Xiong,Naihua Miao,Yan-Ling Li,Jian Zhou,Yuanchun Pan,Cuilian Wen,Bo Wu,Zhimei Sun RSC Adv., 2017,7, 8936-8943

-

Qing Chang,Heng Zhang,Xujun Wang,Hongliang Li,Xiangang Xu RSC Adv., 2015,5, 56274-56278

-

Jens Antony,Stefan Grimme Phys. Chem. Chem. Phys., 2008,10, 2722-2729

2172046-43-2 (4-{1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentylformamido}pentanoic acid) 関連製品

- 2137073-81-3((1R)-1-(5-fluoro-1-benzofuran-2-yl)-2-methylpropan-1-amine)

- 2010325-18-3(8-azabicyclo3.2.1octane-3-thiol)

- 2093415-45-1(1,2-Bis[[tert-butyl(pyridin-2-yl)phosphino]methyl]benzene)

- 52779-76-7(1-(3-bromo-2-methylphenyl)ethan-1-one)

- 1261646-72-3(3-Hydroxy-4-(trifluoromethyl)mandelic acid)

- 1020502-96-8(3-[4-(2-chlorobenzoyl)piperazin-1-yl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine)

- 2034569-13-4(N-2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl-3,4-difluorobenzamide)

- 1376259-14-1(3-Pyridinecarboxaldehyde, 5-(3,5-dimethyl-4-isoxazolyl)-)

- 851802-43-2(1-(naphthalene-2-carbonyl)-2-{(4-nitrophenyl)methylsulfanyl}-4,5-dihydro-1H-imidazole)

- 493035-82-8((4-hydroxy-2-methylphenyl)boronic acid)

推奨される供給者

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Heyuan Broad Spectrum Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬